molecular formula C17H18ClN5 B11248072 4-chloro-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

4-chloro-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

Cat. No.: B11248072
M. Wt: 327.8 g/mol
InChI Key: SILRSGFEXHIHPV-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline is an organic compound that features a tetrazole ring, a chloro-substituted aniline, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce different functional groups .

Scientific Research Applications

4-chloro-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing molecules and chloro-substituted anilines. Examples include:

Uniqueness

The uniqueness of 4-chloro-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H18ClN5

Molecular Weight

327.8 g/mol

IUPAC Name

4-chloro-N-[2-[1-(2-methylphenyl)tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C17H18ClN5/c1-12-6-4-5-7-15(12)23-16(20-21-22-23)17(2,3)19-14-10-8-13(18)9-11-14/h4-11,19H,1-3H3

InChI Key

SILRSGFEXHIHPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C(C)(C)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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